molecular formula C9H6BrLiN2O2 B2500973 Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate CAS No. 2408965-20-6

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate

Cat. No.: B2500973
CAS No.: 2408965-20-6
M. Wt: 261
InChI Key: KHIFSILAVYCAEK-UHFFFAOYSA-M
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Description

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate is a chemical compound with the molecular formula C9H6BrLiN2O2 and a molecular weight of 261. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate typically involves the reaction of 4-bromo-1-methylbenzimidazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .

Scientific Research Applications

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methylbenzimidazole-2-carboxylic acid: A precursor in the synthesis of Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate.

    Benzimidazole: The parent compound, known for its wide range of applications in pharmaceuticals and agriculture.

Uniqueness

This compound is unique due to the presence of the lithium ion and the bromine atom, which confer specific chemical and biological properties. These features make it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

lithium;4-bromo-1-methylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2.Li/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIFSILAVYCAEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C2=C(C(=CC=C2)Br)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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